3-Amino-7-methoxy-4H-chromen-4-one

説明

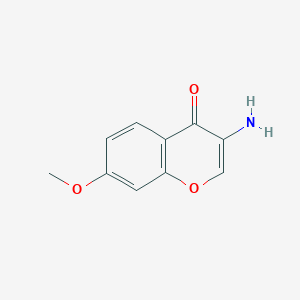

3-Amino-7-methoxy-4H-chromen-4-one (CAS 64915-37-3) is a chromenone derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Structurally, it features a chromen-4-one core substituted with an amino group at position 3 and a methoxy group at position 7 (Figure 1). This compound is primarily utilized as a laboratory chemical and in the synthesis of specialized organic compounds .

特性

IUPAC Name |

3-amino-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHLYDLAKNGYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methoxy-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-methoxy-4H-chromen-4-one with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-Amino-7-methoxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production . Quality control measures are implemented to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

3-Amino-7-methoxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted chromen-4-one derivatives .

科学的研究の応用

Based on the search results, here is information regarding the applications of chromene derivatives, particularly focusing on "3-Amino-7-methoxy-4H-chromen-4-one":

While a direct and comprehensive study on the applications of "3-Amino-7-methoxy-4H-chromen-4-one" specifically is not available in the search results, related compounds and derivatives provide insight into potential applications.

Chromene Compounds and their applications

General Applications:

- Chromene and chromanone derivatives are important heterocyclic compounds with a wide range of biological and pharmaceutical activities . They serve as essential building blocks in medicinal chemistry .

Specific Applications and Activities:

- Anticancer Agents: 4H-Chromene-based compounds have demonstrated potential in selectively killing multi-drug resistant cancer cells . For example, compounds like CXL017, CXL035, and CXL055 exhibit unique anticancer properties . Structural modifications at the 3rd, 4th, and 6th positions of the chromene core can significantly impact their cytotoxic potency .

- Anti-inflammatory Activity: Certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis (agarwood) have shown anti-inflammatory activity. These compounds can inhibit NF-κB activation and suppress LPS-induced NO production in RAW 264.7 macrophages .

- Antibacterial Activity: Novel chromene sulfonamide hybrids have been synthesized and evaluated for antibacterial activity .

- Biological Activities: Chromenones, which have a chroman core with a ketone functional group at the 4th position, have been explored for anti-inflammatory, anti-cancer, and anti-microbial properties.

Potential Applications of 3-Amino-7-methoxy-4H-chromen-4-one (Based on Analogs):

Given the properties of related chromene derivatives, 3-Amino-7-methoxy-4H-chromen-4-one may have potential in:

- Medicinal Chemistry: As a building block for synthesizing compounds with various biological activities .

- Anticancer Research: The amino and methoxy substitutions on the chromenone core might contribute to anticancer activity, potentially targeting drug-resistant cancer cells .

- Anti-inflammatory Applications: Similar to other chromene derivatives, it may possess anti-inflammatory properties .

- Enzyme Inhibition and Receptor Targeting: The methoxy group at the 7th position could influence the compound's interaction with biological targets.

Structural Activity Relationships (SAR):

作用機序

The mechanism of action of 3-Amino-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

類似化合物との比較

Comparison with Similar Chromenone Derivatives

Chromenone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 3-Amino-7-methoxy-4H-chromen-4-one with structurally related compounds.

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Key Comparisons:

Structural Variations and Reactivity: Amino vs. Aminomethyl Groups: The presence of a primary amino group (3-NH₂) in 3-Amino-7-methoxy-4H-chromen-4-one enhances its nucleophilicity compared to 4-aminomethyl derivatives, which feature a protonated amine (CH₂NH₂·HCl) . Methoxy vs. Ethoxy Substituents: 7-Ethoxy-3-phenyl-4H-chromen-4-one has a bulkier ethoxy group, which may influence solubility and metabolic stability compared to the smaller methoxy group in 3-Amino-7-methoxy-4H-chromen-4-one .

Flavonoid Activity: Derivatives like 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one belong to the flavonoid class, exhibiting antioxidant properties absent in non-phenolic chromenones .

Safety and Handling: Toxicity: 3-Amino-7-methoxy-4H-chromen-4-one has a well-documented hazard profile (oral, dermal, and respiratory risks), whereas cyclopentyloxy and flavonoid derivatives lack comprehensive toxicity data . Synthesis Risks: The synthesis of 4-aminomethyl-7-methoxy-chromen-2-one hydrochloride involves concentrated HCl and reflux conditions, posing additional handling challenges compared to milder synthetic routes for other derivatives .

Research Findings and Data Gaps

- Synthetic Challenges: Derivatives with bulky substituents (e.g., cyclopentyloxy) require multi-step synthesis and specialized purification techniques, unlike simpler methoxy/amino-substituted chromenones .

- Data Limitations: Toxicity and environmental impact data are sparse for most chromenone derivatives, highlighting the need for further studies .

生物活性

3-Amino-7-methoxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 3-Amino-7-methoxy-4H-chromen-4-one can be represented as follows:

This compound features a methoxy group at position 7 and an amino group at position 3 of the chromone ring, which are critical for its biological activity.

Biological Activities

1. Antioxidant Activity

Research has indicated that chromone derivatives, including 3-Amino-7-methoxy-4H-chromen-4-one, exhibit significant antioxidant properties. These activities are primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, thereby neutralizing free radicals .

2. Inhibition of Monoamine Oxidase (MAO)

A pivotal study highlighted the compound's inhibitory effects on MAO-B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the chromone ring significantly influence MAO-B inhibitory potency. For instance, compounds with methoxy substitutions demonstrated enhanced binding affinity and selectivity towards MAO-B compared to their unsubstituted counterparts .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 3-Amino-7-methoxy-4H-chromen-4-one | 31.5 | Moderate MAO-B inhibition |

| Derivative with additional methyl groups | 2.28 | High MAO-B inhibition |

3. Anti-Cancer Properties

The anti-cancer potential of 3-Amino-7-methoxy-4H-chromen-4-one has been explored in various studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, particularly in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

The biological effects of 3-Amino-7-methoxy-4H-chromen-4-one can be attributed to its interactions with various molecular targets:

1. Enzyme Inhibition

The compound acts as an inhibitor for enzymes involved in neurotransmitter metabolism and cancer progression. By binding to active sites, it modulates enzymatic activity, which is crucial for therapeutic applications .

2. Receptor Interaction

Research indicates that this compound may also interact with specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Case Studies

Case Study 1: MAO-B Inhibition

A study conducted on a series of chromone derivatives demonstrated that introducing a methoxy group at position 7 significantly improved MAO-B inhibitory activity. The highest potency was observed in a derivative with two methyl groups at the amine nitrogen, showcasing the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity

In vivo studies involving tumor-bearing mice showed that treatment with 3-Amino-7-methoxy-4H-chromen-4-one resulted in reduced tumor growth rates compared to control groups. Flow cytometry analyses confirmed increased apoptotic cell populations following treatment, indicating its potential as a chemotherapeutic agent .

Q & A

Q. Key Characterization Steps :

- FTIR : Confirm carbonyl (C=O) stretch at ~1647 cm⁻¹ and NH₂ vibrations at ~3479 cm⁻¹ .

- NMR : Look for characteristic signals: δ 6.34 ppm (H-5, d, J = 6 Hz) in NMR and δ 177.6 ppm (C=O) in NMR .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 191.18 for [M+H]⁺) .

Basic: How should researchers handle and store 3-Amino-7-methoxy-4H-chromen-4-one to ensure safety?

Answer:

- Handling Precautions :

- Use fume hoods to avoid inhalation of dust (GHS H335) and wear nitrile gloves to prevent skin irritation (GHS H315) .

- Avoid contact with eyes; rinse immediately with water for 15 minutes if exposure occurs .

- Storage Conditions :

Q. Safety Table :

| Hazard | Precautionary Measure |

|---|---|

| Acute oral toxicity (Category 4) | Use lab coats and avoid ingestion |

| Respiratory tract irritation (H335) | Work in well-ventilated areas |

| Skin irritation (H315) | Wear chemical-resistant gloves |

Advanced: What strategies resolve discrepancies between experimental and computational spectroscopic data?

Answer:

- NMR Data Validation :

- Compare experimental and shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify electronic effects or conformational anomalies .

- Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to eliminate solvent-induced shifts .

- Impurity Analysis :

- Dynamic Effects :

- Variable-temperature NMR to assess rotational barriers of substituents (e.g., methoxy groups) .

Advanced: How can crystallographic data be refined for twinned or disordered structures?

Answer:

- Twin Refinement :

- Disorder Modeling :

Q. Example Workflow :

Data collection with Bruker D8 Venture (Mo Kα radiation).

Solve via SHELXT (intrinsic phasing) .

Refine with SHELXL using restraints for disordered regions .

Advanced: How to assess the toxicological profile with limited existing data?

Answer:

- In Silico Prediction :

- In Vitro Assays :

- Structural Analogues :

Advanced: How to evaluate environmental impact without ecological data?

Answer:

- Biodegradation Screening :

- QSAR for Bioaccumulation :

- Photodegradation Studies :

- Expose to UV light (λ = 254 nm) and monitor decomposition via LC-MS .

Advanced: How to validate electronic effects of substituents on the chromenone core?

Answer:

- Spectroscopic Probes :

- UV-Vis: Compare λmax shifts (e.g., 320–350 nm for amino vs. methoxy derivatives) .

- Electrochemical Analysis :

- Computational Modeling :

- NBO analysis to quantify charge distribution and resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。